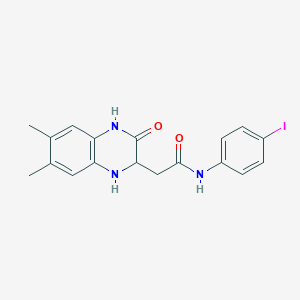

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodophenyl)acetamide

CAS No.: 1008695-22-4

Cat. No.: VC4898268

Molecular Formula: C18H18IN3O2

Molecular Weight: 435.265

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1008695-22-4 |

|---|---|

| Molecular Formula | C18H18IN3O2 |

| Molecular Weight | 435.265 |

| IUPAC Name | 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-iodophenyl)acetamide |

| Standard InChI | InChI=1S/C18H18IN3O2/c1-10-7-14-15(8-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-12(19)4-6-13/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24) |

| Standard InChI Key | PRNLVPYIRRBBMD-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)I |

Introduction

Molecular Structure and Properties

Core Structural Features

The compound consists of a tetrahydroquinoxaline scaffold substituted with:

-

6,7-dimethyl groups at positions 6 and 7 of the quinoxaline ring.

-

A 3-oxo group at position 3, forming a lactam structure.

-

A 2-yl acetamide linker connecting the quinoxaline to a 4-iodophenyl moiety.

This configuration creates a bicyclic nitrogen-containing system with electron-withdrawing and electron-donating substituents, influencing its reactivity and pharmacological potential .

Molecular Formula and Key Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄IN₃O₂ | |

| Molecular Weight | 407.211 g/mol | |

| CAS Number | 471262-47-2 | |

| SMILES Code | C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)I | |

| InChI Key | ATRDWLIEUCBPRK-UHFFFAOYSA-N |

Synthesis and Reactivity

Synthetic Routes

The synthesis typically involves amide bond formation between a quinoxaline derivative and 4-iodoaniline. Key steps include:

-

Activation of the quinoxaline core: Introducing a reactive group (e.g., acyl chloride) at the 2-position.

-

Coupling reaction: Using coupling agents like EDCI/HOBt or DCC to link the activated quinoxaline to 4-iodoaniline.

-

Purification: Chromatographic methods to isolate the final product .

Table 1: General Synthetic Strategy

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Quinoxaline activation | Acetyl chloride, base | Introduce reactive acyl group |

| Amide coupling | EDCI/HOBt, DCM, RT | Form acetamide bond |

| Workup | Aqueous extraction, chromatography | Purify product |

Reactivity of the Iodophenyl Group

The 4-iodophenyl substituent serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization. This reactivity is critical for generating analogs with varied biological activities .

Applications in Medicinal Chemistry

Drug Design and Optimization

The compound’s acetamide linker and iodophenyl group position it as a scaffold for:

-

Hybridization: Incorporation with triazoles, sulfonamides, or other pharmacophores .

-

Prodrug development: The iodine atom may be replaced with bioactive groups (e.g., fluorine, methoxy) to modulate pharmacokinetics .

Mechanistic Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume